3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde
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Overview
Description
3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Propoxy Group: The propoxy group is introduced through a nucleophilic substitution reaction.
Introduction of the Benzaldehyde Group: The benzaldehyde group is added via a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.
Chemical Reactions Analysis
3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, anticancer, and antiviral activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Triazole derivatives are used in the synthesis of agrochemicals, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar compounds to 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde include:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1,2,4-Triazole Derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity .
Properties
CAS No. |
645391-73-7 |
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Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[3-(5-methyl-2-phenyltriazol-4-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19N3O2/c1-15-19(21-22(20-15)17-8-3-2-4-9-17)11-6-12-24-18-10-5-7-16(13-18)14-23/h2-5,7-10,13-14H,6,11-12H2,1H3 |
InChI Key |
HXEOJLNBNHJACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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